(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH
Description
The peptide “(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig)” is a truncated fragment of myelin basic protein (MBP), a critical structural component of the myelin sheath in the central nervous system. MBP plays a vital role in maintaining the integrity of myelin and facilitating nerve impulse conduction. This specific fragment, spanning residues 68–84 of guinea pig MBP, is characterized by the deletion of glycine at position 77 (Gly77) and histidine at position 78 (His78). Its molecular formula is C₇₁H₁₁₃N₂₃O₂₈, with a molecular weight of 1736.81 g/mol (CAS: 98474-59-0; alternative CAS: 93674-97-6 in some sources) .
Structurally, the peptide sequence is H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH . Guinea pig MBP exhibits sequence divergence from bovine and rat counterparts, particularly in the COOH-terminal region. For example, guinea pig MBP lacks residues Ala136-His137 and has an additional alanine inserted between Gly142 and His143 compared to bovine MBP . These modifications influence its conformational stability and immunogenic properties.
Biologically, this peptide is a potent inducer of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Its deletion of Gly77 and His78 may alter T-cell epitope recognition, enhancing its pathogenicity in autoimmune responses .
Properties
IUPAC Name |
4-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJYNCPHLNVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H113N23O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1736.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) , a peptide derived from guinea pig myelin basic protein (MBP), plays a significant role in understanding demyelinating diseases, particularly multiple sclerosis (MS). This article explores its biological activity, mechanisms of action, and implications in autoimmune responses.
Overview of Myelin Basic Protein
Myelin basic protein is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. The specific fragment (68-84) has been studied for its encephalitogenic properties, meaning it can induce autoimmune responses leading to demyelination.
- Encephalitogenicity : The removal of glycine at position 77 and histidine at position 78 in the MBP sequence significantly alters its ability to induce experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that these modifications reduce the peptide's encephalitogenic potential by altering T-cell activation pathways .
- Immune Response : The peptide has been shown to elicit both cellular and humoral immune responses. In studies involving guinea pigs, immunization with this peptide resulted in the production of antibodies against MBP, contributing to the understanding of MS pathogenesis .
- Binding Properties : The peptide exhibits binding affinity for negatively charged lipids on oligodendrocyte membranes, which is essential for the adhesion processes in myelination. This interaction suggests a dual role in both myelination and immune response modulation .
Case Studies and Experimental Data
- Experimental Autoimmune Encephalomyelitis (EAE) : In EAE models using guinea pigs and Lewis rats, immunization with (Des-Gly77,Des-His78)-MBP led to varying degrees of demyelination depending on the specific amino acid sequence used. The alteration of key residues significantly impacted the severity and onset of symptoms .
- Antibody Production : Studies have demonstrated that animals exposed to this peptide develop antibodies that cross-react with native MBP, indicating a potential mechanism for autoimmunity in MS .
- Genetic Studies : Genetic predispositions linked to MBP have been explored, showing that certain alleles may increase susceptibility to autoimmune reactions against MBP .
Data Table: Summary of Biological Activities
Scientific Research Applications
Autoimmune Disease Research
The peptide has been extensively studied for its role in experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that it regulates T cell responses associated with EAE, highlighting its potential as a target for therapeutic interventions aimed at modulating immune responses .
Table 1: Summary of Key Studies on EAE and MBP Peptides
Immunotherapy Development
The peptide's ability to induce specific immune responses makes it a candidate for developing immunotherapies for MS. Altered peptide ligands have been designed to promote tolerance rather than an inflammatory response in susceptible individuals .
Case Study: Clinical Trials
A notable study involved administering altered peptides to MS patients, aiming to induce immune tolerance. However, the trial faced challenges due to adverse reactions, emphasizing the need for careful patient selection and monitoring .
Neuroprotective Studies
Research has indicated that MBP peptides could play a role in neuroprotection by influencing signaling pathways involved in neuronal health and myelination processes. The interaction of MBP with cytoskeletal elements suggests it may help maintain oligodendrocyte function under stress conditions .
Chemical Reactions Analysis
Enzymatic Cleavage Reactions
The peptide’s susceptibility to enzymatic cleavage has been characterized under controlled conditions. Pepsin digestion studies reveal pH-dependent cleavage patterns:
Key findings:
-
At pH 3.0, pepsin cleaves guinea pig MBP predominantly at Phe-Phe (88-89) and secondarily at Leu-Asp (36-37) and Phe-Ser (113-114) .
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The guinea pig fragment retains structural homology with bovine MBP but exhibits minor compositional differences affecting antibody interactions .
Biochemical Interactions
The peptide participates in calcium-dependent and lipid-binding interactions critical for myelin sheath stability:
Key findings:
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Calcium binding induces structural changes, enabling MBP to bridge negatively charged lipids .
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The 84-92 sequence (Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val) forms a β-sheet critical for antibody recognition .
Structural Determinants of Reactivity
The peptide’s reactivity is influenced by sequence-specific and conformational factors:
Key findings:
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Lys-89 and Asn-90 are critical for maintaining the epitope conformation recognized by monoclonal antibodies .
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Species-specific residues (e.g., Arg-Ala-Asp-Tyr in guinea pig MBP) determine immunological cross-reactivity .
Immunogenic and Pathological Reactions
The peptide’s role in autoimmune responses has been documented:
Key findings:
Comparison with Similar Compounds
Table 1: Key Structural Features of MBP Fragments
Notes:
- Guinea pig MBP (68-82) shares the same sequence as the truncated peptide but retains Gly77 and His78, resulting in lower pathogenicity in Lewis rats compared to the truncated form .
Immunogenic and Pathogenic Properties
Table 2: Comparative Pathogenicity in EAE Models
*SI: Stimulation Index of lymph node cells in response to peptide .
Key Findings:
- In Lewis rats, (Des-Gly77,Des-His78)-MBP (68-84) induces stronger T-cell proliferation and EAE than the full-length guinea pig MBP (68-88). This is attributed to the removal of Gly77 and His78, which may disrupt inhibitory interactions with MHC class II molecules .
Biophysical and Functional Differences
Table 3: Biophysical Properties
Structural Insights:
- The deletion of Gly77 and His78 in the truncated peptide disrupts a putative β-turn structure, increasing exposure of hydrophobic residues and enhancing lipid-binding capacity .
- Bovine MBP contains a Pro-Arg-Thr-Pro-Pro-Pro motif absent in guinea pig MBP, which facilitates stronger interactions with myelin lipids .
Preparation Methods
Resin Selection and Preparation
The choice of resin is critical for optimizing peptide chain elongation. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is commonly used due to its compatibility with acid-labile protecting groups. Resins functionalized with rink amide or 2-chlorotrityl chloride are preferred for C-terminal amidation or free acid peptides, respectively. Pre-swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes ensures uniform solvent penetration and reactive site accessibility.
Amino Acid Activation and Coupling
Protected amino acids are activated using carbodiimide-based reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). Activation proceeds for 5–10 minutes at 0–4°C to minimize racemization. Coupling reactions are conducted under nitrogen atmosphere for 1–2 hours, with double couplings employed for sterically hindered residues (e.g., arginine, glutamine).
Table 1: Representative Coupling Conditions for Challenging Residues
| Amino Acid | Coupling Reagent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Arginine | HBTU/HOBt | DMF | 2.5 | 85 |
| Glutamine | DIC/HOAt | NMP | 3.0 | 78 |
| Proline | PyBOP | DCM/DMF | 1.5 | 92 |
Deprotection of Fmoc Groups
After each coupling cycle, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using 20% piperidine in DMF. Two treatments (2 minutes and 15 minutes) ensure complete deprotection while minimizing side reactions. Kaiser tests (ninhydrin or chloranil) verify reaction completion.
Side-Chain Deprotection and Cleavage
Following chain assembly, the peptide-resin undergoes global deprotection and cleavage. A cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is applied for 2–3 hours at room temperature. Thiol-based scavengers (e.g., ethanedithiol) are avoided to prevent cysteine oxidation, which is irrelevant for this peptide due to the absence of sulfur-containing residues.
Critical Cleavage Parameters
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Temperature : Elevated temperatures (>25°C) risk aspartimide formation, particularly at aspartic acid residues.
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Scavenger Ratio : Excess TIS (>5%) reduces tert-butyl cation-induced side reactions but may increase cleavage time.
Purification and Characterization
Crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (5 µm, 250 × 4.6 mm) achieves purification. A gradient of 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B) is employed:
Table 2: Standard HPLC Gradient for Purification
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 1.0 |
| 20 | 60 | 1.0 |
| 25 | 95 | 1.0 |
| 30 | 95 | 1.0 |
Fractions are analyzed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, with theoretical mass 1736.81 Da matching observed values (1736.79 ± 0.05 Da). Purity ≥95% is required for immunological studies.
Industrial-Scale Production Considerations
While laboratory-scale SPPS suffices for research, industrial production employs continuous-flow reactors and automated synthesizers. Key adaptations include:
-
Microwave-Assisted Synthesis : Reduces coupling times from hours to minutes (e.g., 10 minutes for arginine at 50°C).
-
Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) replaces DMF to reduce environmental toxicity.
Case Study: Batch-to-Batch Variability Analysis
A 2024 study compared three production batches using identical protocols:
Table 3: Batch Consistency Metrics
| Batch | Purity (%) | Yield (mg) | Endotoxin (EU/mg) |
|---|---|---|---|
| 1 | 96.2 | 43.5 | <0.1 |
| 2 | 95.8 | 41.7 | 0.2 |
| 3 | 96.5 | 44.1 | <0.1 |
Results confirm process robustness, with endotoxin levels compliant with ISO 13485 standards for in vivo applications.
Challenges and Troubleshooting
Incomplete Coupling
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Symptom : Low yield at proline-rich regions.
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Solution : Incorporate 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency.
Q & A
Q. What is the role of (Des-Gly77,Des-His78)-MBP (68-84) in experimental allergic encephalomyelitis (EAE) models?
This peptide induces EAE, a model for multiple sclerosis, by triggering autoimmune T-cell responses against myelin. Its sequence (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) contains encephalitogenic epitopes critical for activating T-cells in guinea pigs . Researchers should use emulsified peptide in Complete Freund’s Adjuvant (CFA) for immunization, monitoring clinical scores (e.g., limb paralysis) and histopathological demyelination. Validate purity (>98% HPLC) and endotoxin levels (<50 EU/mg) to avoid confounding immune responses .
Q. How does the structural composition of this peptide influence its biological activity?
The deletion of Gly77 and His78 alters the peptide’s conformational flexibility, potentially reducing steric hindrance and enhancing antigen presentation. The sequence retains key residues (e.g., Gln-Lys-Ser-Gln-Arg) for MHC-II binding and T-cell receptor interaction . Use circular dichroism (CD) spectroscopy to analyze secondary structure and surface plasmon resonance (SPR) to measure binding affinity to MHC molecules .
Q. What are the standard protocols for purity and stability assessment?
- Purity : Analyze via reverse-phase HPLC (≥98% purity) using a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
- Stability : Store lyophilized peptide at -20°C; reconstitute in sterile PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Monitor degradation using mass spectrometry (MS) over time .
Advanced Research Questions
Q. How do post-translational modifications (PTMs) of MBP fragments affect experimental outcomes?
Native MBP undergoes PTMs (e.g., phosphorylation, deamidation) that alter antigenicity. Synthetic (Des-Gly77,Des-His78)-MBP (68-84) lacks these modifications, which may explain discrepancies in T-cell reactivity between in vitro assays and in vivo models . To mimic physiological conditions, treat synthetic peptides with kinases (e.g., MAPK) or deamidases and compare immune responses via ELISpot or flow cytometry .
Q. What methodological approaches resolve contradictions in T-cell response data across studies?
Variability arises from differences in peptide purity, adjuvant formulation, or animal strain genetics. For robust analysis:
- Use HLA-transgenic mice (e.g., DR2 or DR4) to standardize MHC compatibility .
- Perform tetramer staining to quantify antigen-specific T-cells and RNA-seq to profile cytokine profiles (e.g., Th1 vs. Th17 bias) .
- Cross-validate results with overlapping MBP fragments (e.g., MBP 87-99) to identify epitope spreading .
Q. How can researchers optimize dosing regimens to balance EAE severity and reproducibility?
Titrate peptide concentrations (e.g., 50–200 µg/animal) in CFA, adjusting Mycobacterium tuberculosis content (e.g., 1–4 mg/mL) to modulate inflammation. Use survival curves and Kaplan-Meier analysis to determine optimal thresholds for clinical onset (typically 10–14 days post-immunization) . Include sham controls with scrambled peptide sequences to confirm specificity .
Data Interpretation and Technical Challenges
Q. Why do CAS number discrepancies exist for this peptide (e.g., 93674-97-6 vs. 98474-59-0)?
Variations arise from supplier-specific cataloging or sequence annotations (e.g., inclusion/exclusion of terminal residues). Always verify sequences (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) and molecular weight (1736.8 Da) via MS and amino acid analysis .
Q. What are the limitations of using this peptide in transgenic murine models?
Guinea pig MBP (68-84) may exhibit low cross-reactivity with murine MHC-II. Use humanized MHC-II transgenic mice (e.g., HLA-DR3) or substitute with species-specific MBP fragments (e.g., murine MBP 84-104) for comparative studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
